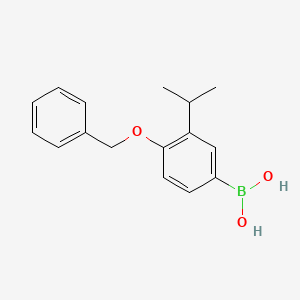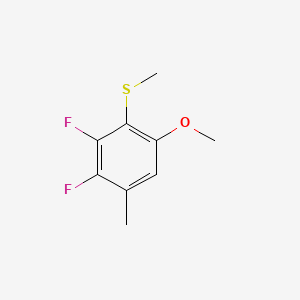
(2,3-Difluoro-6-methoxy-4-methylphenyl)(methyl)sulfane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,3-Difluoro-6-methoxy-4-methylphenyl)(methyl)sulfane is an organic compound with the molecular formula C9H10F2OS and a molecular weight of 204.24 g/mol . This compound is characterized by the presence of two fluorine atoms, a methoxy group, a methyl group, and a sulfane group attached to a phenyl ring. It is commonly used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
The synthesis of (2,3-Difluoro-6-methoxy-4-methylphenyl)(methyl)sulfane typically involves the reaction of 2,3-difluoro-6-methoxy-4-methylphenol with a methylating agent in the presence of a sulfur source . The reaction conditions often include the use of a base, such as sodium hydroxide or potassium carbonate, and a solvent like dimethyl sulfoxide or tetrahydrofuran. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
(2,3-Difluoro-6-methoxy-4-methylphenyl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfane group to a thiol or a sulfide using reducing agents such as lithium aluminum hydride.
Aplicaciones Científicas De Investigación
(2,3-Difluoro-6-methoxy-4-methylphenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfur-containing compounds have shown efficacy.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of (2,3-Difluoro-6-methoxy-4-methylphenyl)(methyl)sulfane involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity to certain biological targets, while the methoxy and methyl groups contribute to its overall stability and reactivity. The sulfane group can undergo redox reactions, influencing the compound’s biological activity and its potential as a therapeutic agent .
Comparación Con Compuestos Similares
(2,3-Difluoro-6-methoxy-4-methylphenyl)(methyl)sulfane can be compared with similar compounds such as:
(2,3-Difluoro-6-methoxyphenyl)(methyl)sulfane: Lacks the methyl group on the phenyl ring, which may affect its reactivity and biological activity.
(2,4-Difluoro-3-methoxyphenyl)(methyl)sulfane: Has a different substitution pattern on the phenyl ring, leading to variations in its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.
Propiedades
Fórmula molecular |
C9H10F2OS |
|---|---|
Peso molecular |
204.24 g/mol |
Nombre IUPAC |
3,4-difluoro-1-methoxy-5-methyl-2-methylsulfanylbenzene |
InChI |
InChI=1S/C9H10F2OS/c1-5-4-6(12-2)9(13-3)8(11)7(5)10/h4H,1-3H3 |
Clave InChI |
LKQLZLPSKXILNV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1F)F)SC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-[(5E)-5-[3-(ethoxycarbonylmethyl)-4-oxo-2-sulfanylidene-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-thiazolidin-3-YL]acetate](/img/structure/B14018712.png)
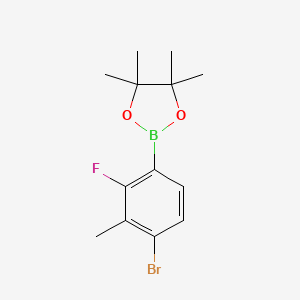
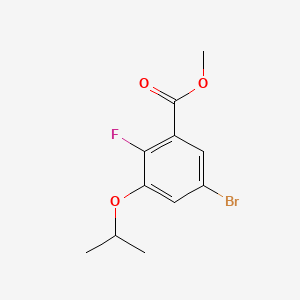
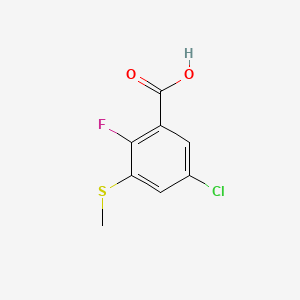
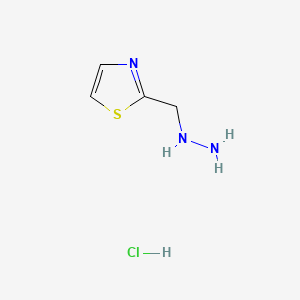

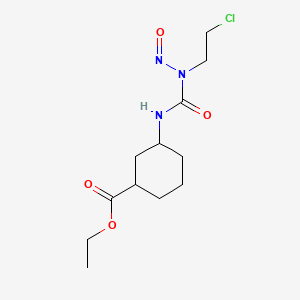
![3-(Imidazo[1,2-a]pyridin-2-yl)benzoic acid](/img/structure/B14018751.png)
![6-Cyclohexyl-8-oxa-6-azabicyclo[3.2.1]octane](/img/structure/B14018762.png)
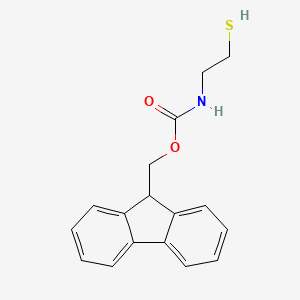
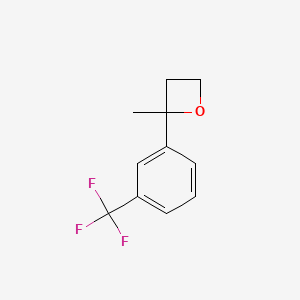
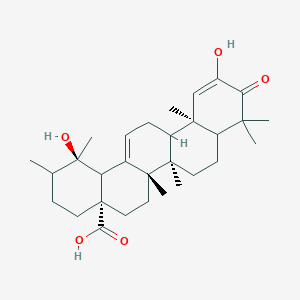
![4-chloro-3-iodo-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B14018796.png)
